molecular formula C26H33N3O7S2 B2663628 diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-68-4

diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2663628
CAS No.: 449781-68-4
M. Wt: 563.68
InChI Key: LYMDNDHRXJGOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H33N3O7S2 and its molecular weight is 563.68. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for H2S Detection

Researchers have developed a fluorescent probe for the facile detection of hydrogen sulfide (H2S) in serum. The probe, based on an environment-sensitive fluorophore combined with albumin and a recognition unit for H2S, shows significant fluorescence enhancement upon H2S detection. This probe achieves high selectivity for H2S over biothiols, making it a valuable tool for biological and medical research (Suji Lee et al., 2020).

Molecular Electronics and Complexes

Another study focuses on the unusual electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates. This research highlights how the introduction of sulfonamide groups affects the bonding and electronic properties of metal complexes, offering insights into molecular electronics and materials science (C. Edder et al., 2000).

Pharmacological Potential

The structure-activity relationship in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has been studied, revealing the impact of sulfo groups on the pharmacological properties of these compounds. This research contributes to the development of new analgesics and anti-inflammatory agents, demonstrating the potential of incorporating sulfonyl and related groups into pharmacologically active molecules (I. Ukrainets et al., 2019).

Synthesis of Heterocyclic Systems

The convenient synthesis of novel heterocyclic systems starting from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate demonstrates the compound's utility as a precursor in organic synthesis. This research expands the toolkit available for the synthesis of pyrido and triazolo derivatives, which are of interest in medicinal chemistry (E. Ahmed, 2002).

Antibacterial Activity of Sulfonamides

A study on the synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties highlights the importance of sulfonamide drugs in medicine. The research identified compounds with significant activity against Staphylococcus aureus and Escherichia coli, underscoring the therapeutic potential of sulfonamide derivatives (O. Ajani et al., 2012).

Properties

IUPAC Name

diethyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-13-15-28(26(32)36-5-2)16-21(20)37-24(22)27-23(30)18-9-11-19(12-10-18)38(33,34)29-14-7-6-8-17(29)3/h9-12,17H,4-8,13-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMDNDHRXJGOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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